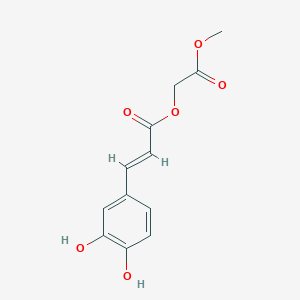
Caffeoylglycolic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeoylglycolic acid methyl ester is a cinnamate ester obtained by the condensation of trans-caffeic acid with methyl hydroxyacetate. It is isolated from the leaves of Parthenocissus tricuspidata and exhibits antioxidant activity. It has a role as a radical scavenger and a plant metabolite. It is a cinnamate ester, a member of catechols and a methyl ester. It derives from a trans-caffeic acid and a glycolic acid.
Aplicaciones Científicas De Investigación
Biological Activities
- Antioxidant Activity
-
Anti-inflammatory Effects
- Research indicates that this compound can inhibit inflammation pathways in human umbilical vein endothelial cells. It reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β when cells are stimulated with lipopolysaccharides (LPS) and suppresses cyclooxygenase-2 (COX-2) expression .
- In a study involving RAW264.7 macrophages, this compound was shown to induce heme oxygenase-1 (HO-1) expression via the Nrf2 pathway, leading to decreased production of nitric oxide and prostaglandin E2, which are mediators of inflammation .
Therapeutic Potential
This compound has been studied for its potential therapeutic applications:
- Cardiovascular Health : The compound's ability to modulate inflammatory responses may contribute to cardiovascular protection by reducing endothelial dysfunction .
- Cancer Treatment : As a derivative of caffeic acid, it shares similar mechanisms that exhibit anti-tumor properties. The modulation of inflammatory pathways can be beneficial in cancer therapy by reducing tumor-promoting inflammation .
- Neuroprotection : Its antioxidant properties may also extend to neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases .
Case Study 1: Inhibition of Inflammatory Responses
A study demonstrated that this compound significantly inhibited LPS-induced inflammatory responses in human endothelial cells by enhancing Nrf2 phosphorylation and HO-1 expression. This suggests its potential use in treating inflammatory diseases .
Case Study 2: Protective Effects Against Oxidative Stress
In animal models, this compound showed protective effects against oxidative stress-induced damage. Mice treated with this compound exhibited reduced markers of oxidative stress and improved survival rates under inflammatory challenges .
Propiedades
Fórmula molecular |
C12H12O6 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O6/c1-17-12(16)7-18-11(15)5-3-8-2-4-9(13)10(14)6-8/h2-6,13-14H,7H2,1H3/b5-3+ |
Clave InChI |
BTLDPXVDOAPOIR-HWKANZROSA-N |
SMILES isomérico |
COC(=O)COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
COC(=O)COC(=O)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















